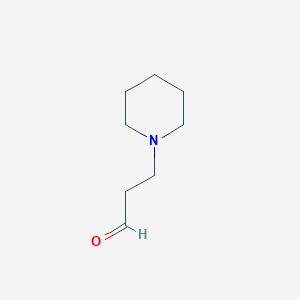

![molecular formula C14H16ClN3 B1358534 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-42-4](/img/structure/B1358534.png)

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

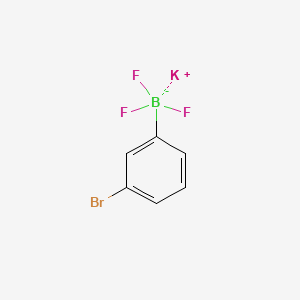

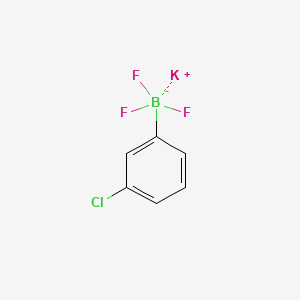

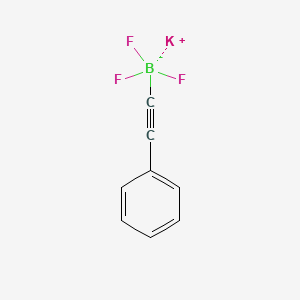

This compound belongs to the class of organic compounds known as diphenylmethanes . It is also known as Piperidine, 4-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]- . The molecular formula is C14H16ClN3 and it has a molecular weight of 261.75 .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The piperidine ring often adopts a chair conformation .Physical And Chemical Properties Analysis

The compound is likely to be a solid under standard conditions . Its molecular weight is 261.75 .科学的研究の応用

Dopamine D4 Receptor Ligand

4-Heterocyclylpiperidines, including compounds similar to 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, have been studied as selective high-affinity ligands at the human dopamine D4 receptor. These compounds have shown promising selectivity and affinity towards this receptor, indicating potential applications in neuroscience and pharmacology (Rowley et al., 1997).

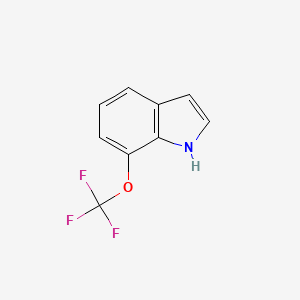

CB1 Cannabinoid Receptor Interaction

Compounds structurally related to 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), have been identified as potent and selective antagonists for the CB1 cannabinoid receptor. These studies have involved conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, contributing to a deeper understanding of receptor-ligand interactions in the context of cannabinoid research (Shim et al., 2002).

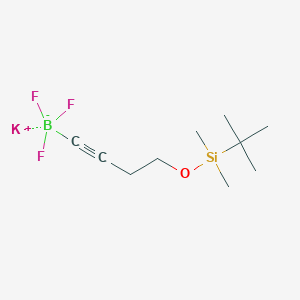

Synthesis for Crizotinib Development

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine derivatives have been synthesized as key intermediates in the development of Crizotinib, an important pharmaceutical agent. The synthesis process of such intermediates involves multiple steps, including nucleophilic aromatic substitution and hydrogenation, highlighting its relevance in medicinal chemistry and drug development (Fussell et al., 2012).

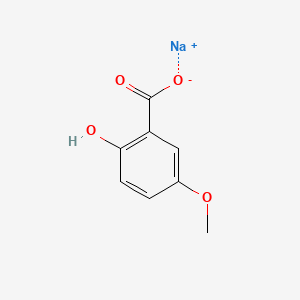

Anticholinesterase Agents

Pyrazoline derivatives, which include 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine analogs, have been explored for their anticholinesterase effects. These compounds have shown potential applications in treating neurodegenerative disorders due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with implications in Alzheimer's disease and other cognitive disorders (Altıntop, 2020).

PET Imaging Agents

Related compounds have been synthesized for potential use as imaging agents for CB1 receptors using positron emission tomography (PET). These studies involve the development of radiolabeled compounds that can selectively target specific receptors in the brain, contributing to advanced neuroimaging techniques (Kumar et al., 2004).

作用機序

Target of Action

The primary targets of the compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine are cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell signaling, metabolism, and cell division .

Mode of Action

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine interacts with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence pathways related to cell signaling and metabolism .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Given its known targets, it can be speculated that the compound may influence cellular processes such as cell signaling and metabolism .

特性

IUPAC Name |

4-[4-(2-chlorophenyl)pyrazol-1-yl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c15-14-4-2-1-3-13(14)11-9-17-18(10-11)12-5-7-16-8-6-12/h1-4,9-10,12,16H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRIXLCXVVGUTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639948 |

Source

|

| Record name | 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine | |

CAS RN |

902836-42-4 |

Source

|

| Record name | 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)